Pgam1-IN-2 is derived from structure-activity relationship studies aimed at developing specific inhibitors for phosphoglycerate mutase 1. The classification of this compound falls under the category of enzyme inhibitors, specifically targeting metabolic enzymes involved in glycolysis. Its development is part of broader research efforts to understand and manipulate cancer metabolism for therapeutic purposes.
The synthesis of Pgam1-IN-2 typically involves several key steps:
Technical parameters such as reaction temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For instance, reactions might be carried out under reflux conditions for several hours to ensure complete conversion.
Pgam1-IN-2 possesses a complex molecular structure characterized by:
Computational modeling and X-ray crystallography may be employed to elucidate the precise molecular geometry and confirm the binding interactions with phosphoglycerate mutase 1.
Pgam1-IN-2 primarily engages in:
Kinetic studies are essential to determine the inhibition constants and understand how effectively Pgam1-IN-2 can compete with natural substrates.
The mechanism of action for Pgam1-IN-2 involves:
Pgam1-IN-2 exhibits several notable physical and chemical properties:
These properties are critical for determining how Pgam1-IN-2 can be effectively utilized in both in vitro and in vivo studies.
Pgam1-IN-2 has significant implications in scientific research:
Phosphoglycerate mutase 1 (PGAM1) is a central glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), positioning it as a critical metabolic node in cancer cells. This conversion is essential for maintaining glycolytic flux during the Warburg effect, a hallmark of cancer metabolism where tumor cells preferentially utilize glycolysis over oxidative phosphorylation for energy production, even under normoxic conditions [1] [3]. PGAM1’s activity facilitates the redirection of glucose carbons toward biosynthetic pathways by regulating intracellular levels of 3-PG and 2-PG, which serve as precursors for nucleotide, amino acid, and glutathione synthesis [1] [4]. The enzyme’s role extends beyond energy generation; it dynamically interfaces with the pentose phosphate pathway (PPP) and serine biosynthesis, thereby supporting anabolic processes required for rapid proliferation [4]. Structural studies reveal that PGAM1 activation involves phosphorylation at histidine 11 (H11) by the cofactor 2,3-bisphosphoglycerate (2,3-BPG), a mechanism further potentiated by oncogenic tyrosine kinase signaling [6].
Table 1: PGAM1’s Role in Glycolytic Reprogramming
Metabolic Function | Mechanism | Downstream Impact |
---|---|---|
3-PG → 2-PG conversion | Core glycolytic catalysis | Maintains glycolytic flux |
Regulation of 3-PG/2-PG pool | Modulates substrate availability for PPP/serine pathways | Supports nucleotide/redox biosynthesis |
Interaction with 2,3-BPG | Phosphorylation at H11 stabilizes active conformation | Enhances enzymatic efficiency |
PGAM1 functions as a metabolic orchestrator by dynamically regulating the balance between glycolysis and anabolic biosynthesis. Elevated 2-PG levels resulting from PGAM1 activity allosterically activate phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in serine synthesis, thereby fueling one-carbon metabolism for nucleotide production and redox homeostasis [1] [6]. Conversely, accumulation of 3-PG competitively inhibits 6-phosphogluconate dehydrogenase (6PGD) in the oxidative PPP, reducing NADPH generation and pentose production [1] [4]. This dual regulation allows cancer cells to fine-tune carbon allocation:
Post-translational modifications enhance PGAM1’s biosynthetic functions. For example, phosphorylation at tyrosine 26 (Y26) by receptor tyrosine kinases (e.g., FGFR1, EGFR) stabilizes the active conformation of PGAM1, facilitating 2,3-BPG binding and H11 phosphorylation. This increases catalytic efficiency by >40%, accelerating 2-PG production and downstream anabolic pathways [6].
Table 2: PGAM1-Mediated Biosynthetic Pathways in Cancer
Biosynthetic Pathway | PGAM1-Dependent Mechanism | Functional Outcome |
---|---|---|
Serine synthesis | 2-PG activation of PHGDH | Glycine/folate precursor production |
Oxidative PPP | 3-PG inhibition of 6PGD | Modulation of NADPH/ribose-5-phosphate |
Glutathione synthesis | NADPH provision via PPP regulation | Enhanced antioxidant capacity |
PGAM1 is overexpressed across diverse malignancies, correlating with advanced disease stages and poor prognosis. Transcriptomic and proteomic analyses of >10,000 tumor samples reveal PGAM1 upregulation in hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), breast cancer, melanoma, and glioblastoma compared to adjacent normal tissues [1] [5] [7]. Key clinical associations include:
Mechanistically, PGAM1 overexpression is driven by:
Table 3: Clinical Correlates of PGAM1 Overexpression in Human Cancers
Cancer Type | Overexpression Frequency | Prognostic Association | Molecular Correlates |
---|---|---|---|
NSCLC | 75–80% of tumors | Reduced OS (p < 0.001) | miR-3614-5p downregulation |
Uveal Melanoma (UVM) | 68% of primary tumors | Shorter metastasis-free survival | PD-L1/SNAIL upregulation |
Breast Cancer | 60–70% of triple-negative cases | Correlates with Ki-67 index | TGF-β pathway activation |
Beyond metabolism, PGAM1 directly influences genomic stability by enhancing cancer cells’ capacity to repair DNA damage, thereby fostering therapy resistance. PGAM1 regulates both homologous recombination (HR) and non-homologous end joining (NHEJ) through metabolite-dependent and scaffold-based mechanisms:
PGAM1’s role in DNA repair creates a metabolite repair link, where glycolytic intermediates directly influence repair efficiency. For example:
This crosstalk underscores PGAM1 as a dual target for disrupting both metabolic and genotoxic stress adaptation in tumors.
Table 4: PGAM1’s Role in DNA Damage Repair Pathways
DNA Repair Pathway | PGAM1-Dependent Mechanism | Functional Consequence |
---|---|---|
Homologous Recombination (HR) | CtIP stabilization via metabolite signaling | Enhanced DSB end resection |
Non-Homologous End Joining (NHEJ) | 2-PG-mediated DNA-PKcs activation | Error-prone DSB repair |
Base Excision Repair (BER) | NADPH modulation via PPP regulation | Altered oxidative damage repair capacity |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9